

Chemical Structure & Characterization of 5-Methoxy Propranolol HCl

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *5-Methoxy Propranolol Hydrochloride*

CAS No.: *14133-98-3*

Cat. No.: *B588155*

[Get Quote](#)

Technical Guide for Drug Development & Metabolic Profiling

Executive Summary

5-Methoxy Propranolol Hydrochloride (CAS: 14133-98-3) is a specialized structural analog and reference standard utilized primarily in the pharmacokinetic profiling of the non-selective beta-blocker propranolol.^[1] While propranolol undergoes extensive hepatic metabolism, its C5-hydroxylated derivative (5-hydroxypropranolol) is a biologically active metabolite with significant antioxidant and beta-blocking potency.

5-Methoxy propranolol serves as a critical metabolic probe and chromatographic standard. By masking the reactive hydroxyl group at the C5 position with a methyl ether, researchers can isolate specific metabolic pathways (such as glucuronidation regioselectivity) and quantify metabolite kinetics without the interference of rapid oxidation associated with the free phenol. This guide details the chemical architecture, synthetic routes, and analytical applications of this compound.

Chemical Architecture & Stereochemistry

Structural Identity

The core scaffold of 5-methoxy propranolol is the naphthalene ring system, substituted at the C1 position with the characteristic isopropylamino-propanol side chain (the pharmacophore for beta-adrenergic antagonism) and at the C5 position with a methoxy group.

Property	Specification
IUPAC Name	1-[(5-methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride
Common Name	5-Methoxy Propranolol HCl
CAS Number	14133-98-3
Molecular Formula	C ₁₇ H ₂₃ NO ₃ [1][2] · HCl
Molecular Weight	325.83 g/mol
Chirality	Racemic (contains one chiral center at C2 of the propoxy chain); typically supplied as (RS) unless specified.

Structural Logic

- **Pharmacophore (C1 Side Chain):** The oxypropanolamine tail maintains the critical hydrogen bonding interactions required for -adrenergic receptor binding (Asp113 in / receptors).
- **C5-Methoxy Substitution:** This modification increases lipophilicity (LogP) relative to the 5-hydroxy metabolite. It sterically mimics the active metabolite while preventing Phase II conjugation (glucuronidation/sulfation) at that specific site, making it an ideal negative control for enzymatic assays.

Synthetic Pathway & Production

The synthesis of 5-methoxy propranolol HCl follows a convergent pathway, typically starting from 1,5-dihydroxynaphthalene. The critical challenge is the regioselective alkylation of the naphthalene diol.

Reaction Scheme (Graphviz)



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthetic pathway from 1,5-dihydroxynaphthalene to 5-methoxy propranolol HCl.

Detailed Protocol

Step 1: Preparation of 5-Methoxy-1-naphthol

- Dissolve 1,5-dihydroxynaphthalene in acetone.
- Add 1 equivalent of methyl iodide (MeI) and potassium carbonate (K₂CO₃).
- Reflux for 12 hours. The stoichiometry is crucial to minimize dimethylation.
- Purify via column chromatography to isolate the mono-methoxy derivative.

Step 2: Formation of the Glycidyl Ether

- React 5-methoxy-1-naphthol with excess epichlorohydrin in the presence of catalytic piperidine or NaOH.
- Heat to 60-70 °C for 4-6 hours.
- Distill off excess epichlorohydrin to yield 1-(2,3-epoxypropoxy)-5-methoxynaphthalene.

Step 3: Aminolysis & Salt Formation

- Dissolve the epoxide intermediate in methanol.
- Add excess isopropylamine (to prevent polymerization).
- Reflux until TLC indicates consumption of the epoxide.
- Evaporate solvent. Dissolve the residue in ethanol and add concentrated HCl dropwise.
- Recrystallize the precipitate from EtOH/Et₂O to obtain white crystalline 5-methoxy propranolol HCl.

Analytical Characterization & Profiling

Physicochemical Properties

The methoxy group alters the solubility profile compared to the parent drug.

Parameter	Value (Predicted/Exp)	Relevance
pKa	9.5 (Amine)	Basic character similar to propranolol; exists as cation at physiological pH.
LogP	~3.1	Higher lipophilicity than 5-hydroxypropranolol; crosses BBB efficiently.
Melting Point	164-166°C	Distinct from Propranolol HCl (163-164°C) - requires mixed melting point for verification.
Solubility	Water (>10 mg/mL), DMSO, Methanol	Highly soluble in polar organic solvents and water.

Mass Spectrometry (LC-MS/MS)

For metabolic tracking, the fragmentation pattern is distinct.

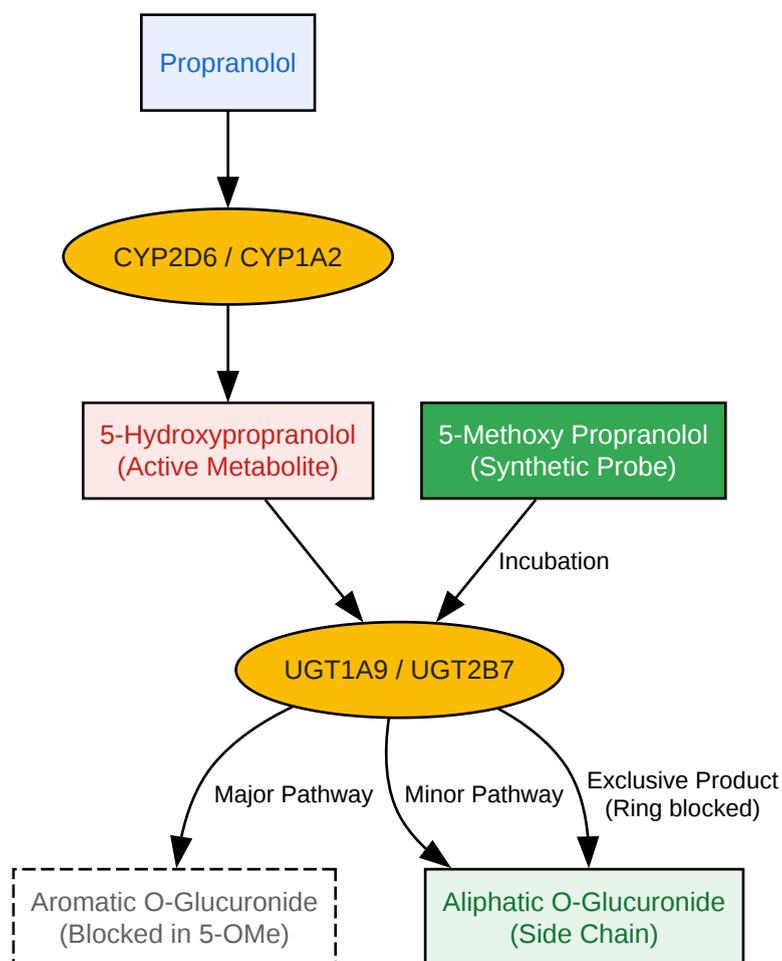
- Precursor Ion (): m/z 326.2
- Major Fragment: m/z 116 (isopropylamino-hydroxypropyl chain) - characteristic of the propranolol class.
- Specific Fragment: m/z 185 (5-methoxy-naphthol cation) - differentiates from propranolol (m/z 155) and 5-hydroxypropranolol (m/z 171).

Metabolic Context & Applications

5-Methoxy propranolol is indispensable for elucidating the glucuronidation regioselectivity of propranolol metabolites. Propranolol is metabolized by CYP2D6 to 4-hydroxy and 5-hydroxy derivatives.

The Glucuronidation Logic

Researchers use the 5-methoxy analog to prove that glucuronidation occurs at the side-chain hydroxyl (aliphatic) rather than the ring hydroxyl (aromatic) in specific experimental setups, or to block the ring position entirely.



[Click to download full resolution via product page](#)

Figure 2: Use of 5-methoxy propranolol to map glucuronidation pathways.[3] By blocking the aromatic position, the probe forces or isolates aliphatic glucuronidation events.

Experimental Protocol: Metabolic Stability Assay

- System: Human Liver Microsomes (HLM) or Recombinant UGTs.
- Substrate: 5-Methoxy Propranolol (10 M).
- Cofactor: UDPGA (2 mM) for glucuronidation; NADPH for oxidative stability.
- Incubation: 37°C for 30-60 mins.

- Quenching: Ice-cold Acetonitrile.
- Analysis: LC-MS/MS monitoring m/z 326
116.
- Result Interpretation: Absence of aromatic glucuronide peak confirms the site of metabolism in the parent 5-hydroxy compound.

References

- Santa Cruz Biotechnology.**5-Methoxy Propranolol Hydrochloride** (CAS 14133-98-3) Product Data. Retrieved from
- Tjaden, U. R., et al. (1989). Bioanalysis of propranolol and its hydroxylated metabolites.[3][4] Journal of Chromatography B.
- Walle, T., et al. (1985). Stereoselective metabolism of propranolol to 4-hydroxypropranolol and 5-hydroxypropranolol.[3][4] Drug Metabolism and Disposition.[5][6][7]
- National Center for Biotechnology Information.PubChem Compound Summary for Propranolol Derivatives. Retrieved from
- Aremu, O. H., et al. (2023).[8] Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. International Journal of Molecular Sciences. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. [5-Carboxyindazole hydrochloride,61700-61-6 Products Supply - Chemical manufacturers Network](#) [chemical-manufactures.com]

- [3. researchgate.net \[researchgate.net\]](#)
- [4. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. mdpi.com \[mdpi.com\]](#)
- [6. pharmacy180.com \[pharmacy180.com\]](#)
- [7. refubium.fu-berlin.de \[refubium.fu-berlin.de\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Chemical Structure & Characterization of 5-Methoxy Propranolol HCl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b588155#chemical-structure-of-5-methoxy-propranolol-hcl\]](https://www.benchchem.com/product/b588155#chemical-structure-of-5-methoxy-propranolol-hcl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com